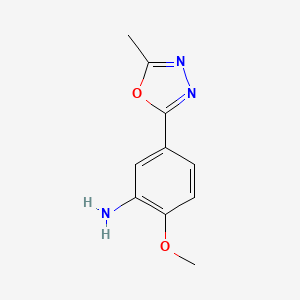

2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

説明

BenchChem offers high-quality 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)7-3-4-9(14-2)8(11)5-7/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGVMNXPVROVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587950 | |

| Record name | 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5306-42-3 | |

| Record name | 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Abstract

This technical guide provides an in-depth exploration of a robust and reproducible synthetic pathway for 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the strategic rationale behind the chosen multi-step synthesis, commencing from readily available starting materials. Each experimental stage is meticulously detailed, emphasizing the causality of reagent selection and reaction conditions. Furthermore, this guide outlines a comprehensive characterization of the target molecule and its key intermediates, employing a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Safety protocols, particularly for hazardous reagents, are also addressed to ensure best laboratory practices. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis and properties of aniline-substituted 1,3,4-oxadiazoles.

Introduction and Scientific Context

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] Its bioisosteric resemblance to amides and esters, coupled with metabolic stability, makes it an attractive component in the design of novel therapeutic agents.[2] The aniline-substituted 1,3,4-oxadiazoles, in particular, have demonstrated significant potential in various biological applications.[1][3] The target molecule, 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, combines the key structural features of a substituted aniline and a 2,5-disubstituted 1,3,4-oxadiazole, making it a valuable building block for the synthesis of more complex bioactive molecules.

This guide presents a logical and efficient four-step synthetic route, beginning with the esterification of 4-amino-3-methoxybenzoic acid, followed by hydrazide formation, acylation, and a final dehydrative cyclization to yield the desired product.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic approach to 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline reveals a practical pathway from common starting materials. The core 1,3,4-oxadiazole ring is most effectively constructed via the cyclization of a diacylhydrazine intermediate.

Caption: Retrosynthetic pathway for the target compound.

This analysis leads to the following proposed forward synthetic workflow:

Caption: Proposed four-step synthetic workflow.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Spectroscopic data should be acquired using standard laboratory instrumentation (e.g., 400 MHz NMR, FT-IR with KBr pellets, and ESI-MS).

Step 1: Synthesis of Methyl 4-amino-3-methoxybenzoate

-

Protocol:

-

To a solution of 4-amino-3-methoxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.2 equivalents) dropwise at 0 °C.

-

Reflux the reaction mixture for 8-12 hours.

-

After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

-

Purify by recrystallization from ethanol/water.

-

-

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. Refluxing drives the equilibrium towards the product by removing the water formed.

Step 2: Synthesis of 4-amino-3-methoxybenzohydrazide

-

Protocol:

-

Dissolve methyl 4-amino-3-methoxybenzoate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (5 equivalents) and reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature, during which the product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.

-

-

Causality: Hydrazine is a potent nucleophile that readily displaces the methoxy group of the ester in a nucleophilic acyl substitution reaction to form the more stable hydrazide.

Step 3: Synthesis of N'-acetyl-4-amino-3-methoxybenzohydrazide

-

Protocol:

-

Suspend 4-amino-3-methoxybenzohydrazide (1 equivalent) in glacial acetic acid (5 volumes).

-

Add acetic anhydride (1.2 equivalents) dropwise while stirring at room temperature.

-

Continue stirring for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to yield the diacylhydrazine.

-

-

Causality: Acetic anhydride serves as the acetylating agent, reacting with the terminal nitrogen of the hydrazide to form the diacylhydrazine intermediate.

Step 4: Synthesis of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

-

Protocol:

-

To N'-acetyl-4-amino-3-methoxybenzohydrazide (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 volumes) slowly at 0 °C.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours.[4]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

-

-

Causality: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diacylhydrazine to form the stable aromatic 1,3,4-oxadiazole ring.[5][6]

Characterization of the Target Compound

The structure of the synthesized 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline should be confirmed by the following spectroscopic methods. The data presented below are predicted values based on analogous structures found in the literature.[7][8]

| Technique | Expected Observations |

| ¹H NMR | * δ (ppm): ~2.5 (s, 3H, -CH₃), ~3.9 (s, 3H, -OCH₃), ~4.5 (br s, 2H, -NH₂), ~6.8-7.5 (m, 3H, Ar-H) |

| ¹³C NMR | * δ (ppm): ~11.0 (-CH₃), ~56.0 (-OCH₃), ~110-130 (Ar-C), ~140-150 (Ar-C-O, Ar-C-N), ~160-165 (C=N of oxadiazole) |

| IR (cm⁻¹) | * ν: ~3400-3300 (N-H stretch of -NH₂), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O-C stretch) |

| MS (ESI) | * m/z: Calculated for C₁₀H₁₁N₃O₂: [M+H]⁺ = 206.09 |

Safety and Handling

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [9][10][11][12][13]

-

Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[11][12]

-

Quenching: The reaction mixture containing POCl₃ must be quenched slowly and carefully by adding it to ice. This should be done in a fume hood due to the evolution of HCl gas.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has detailed a reliable and well-rationalized synthetic pathway for 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. The provided step-by-step protocols, along with the elucidation of the underlying chemical principles, offer a solid foundation for the successful synthesis and characterization of this valuable heterocyclic compound. The potential applications of this molecule in the development of novel pharmaceuticals underscore the importance of such synthetic explorations.

References

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. (2005). Mass Spectrometry Reviews, 24(3), 328-346. [Link]

-

Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). [Journal Name], [Volume], [Page Numbers]. [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015). Loba Chemie. [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2005). ResearchGate. [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (2001). ResearchGate. [Link]

-

Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. PrepChem.com. [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

-

1,3,4-Oxadiazole. Journal of the American Chemical Society. [Link]

-

4-Amino-3-methoxyphenol. LookChem. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. [Link]

-

Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. (2020). PubMed. [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]

-

1,3,4-oxadiazol with aniline derivatives. ResearchGate. [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]

- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives. (2017). ResearchGate. [Link]

-

4-Amino-3-methoxyphenol. MySkinRecipes. [Link]

-

One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PubMed Central. [Link]

- Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). PubMed Central. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). PubMed Central. [Link]

- Preparation method for 4-amino-3-methylphenol.

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]

-

Synthesis of 4-Methoxyphenol. rhodium.ws. [Link]

-

1H NMR spectrum of compound 4. ResearchGate. [Link]

-

Synthetic routes to 2‐(2‐methoxyphenyl)‐5‐aminothiazoles via the reaction of secondary thioamide and thioformamides. ResearchGate. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jchemrev.com [jchemrev.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. nj.gov [nj.gov]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. lobachemie.com [lobachemie.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

This guide provides an in-depth exploration of the physicochemical properties of the novel heterocyclic compound, 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed examination of the methodologies for empirical characterization, contextualizes the compound within the broader landscape of pharmacologically relevant 1,3,4-oxadiazoles, and provides actionable, step-by-step protocols for its analysis.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique electronic and structural features contribute to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The stability of the oxadiazole ring and its ability to act as a bioisostere for ester and amide groups make it a valuable component in the design of novel therapeutic agents.[1] The subject of this guide, 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, incorporates this key heterocycle, suggesting its potential as a valuable building block or lead compound in drug discovery programs. A thorough understanding of its physicochemical properties is the foundational step in unlocking this potential.

Molecular Profile and Predicted Physicochemical Properties

A precise understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is not extensively available in public literature, we can predict its key properties based on its structure and data from analogous compounds.

Chemical Structure:

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C10H11N3O2 | Defines the elemental composition and molecular weight. |

| Molecular Weight | 205.22 g/mol | Influences diffusion and transport across biological membranes. |

| XLogP3 | 1.8 | A measure of lipophilicity, impacting solubility, absorption, and membrane permeability. An XLogP3 in this range is often favorable for oral bioavailability.[5] |

| Hydrogen Bond Donors | 1 (the -NH2 group) | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (the two N atoms in the oxadiazole ring, the ether O, and the oxadiazole O) | Affects solubility and the potential for forming hydrogen bonds with receptors. |

| Topological Polar Surface Area (TPSA) | 74.2 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. A TPSA below 140 Ų is generally associated with good oral bioavailability. |

Note: These values are computationally predicted and require experimental verification.

Synthesis and Structural Elucidation

The synthesis and definitive structural confirmation of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline are prerequisites for any further investigation.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. A plausible synthetic route for the target compound is outlined below.

Caption: Proposed synthesis of the target compound.

Structural Elucidation: A Multi-Technique Approach

A combination of spectroscopic methods is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[6][7]

Table 2: Spectroscopic Characterization Methods

| Technique | Purpose | Expected Key Signals |

| ¹H NMR | To determine the proton environment and connectivity. | - Aromatic protons in the trisubstituted benzene ring.- Singlet for the methoxy (-OCH3) group.- Singlet for the methyl (-CH3) group on the oxadiazole ring.- Broad singlet for the amine (-NH2) protons. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | - Peaks for the aromatic carbons.- Signal for the methoxy carbon.- Signal for the methyl carbon.- Two distinct signals for the carbon atoms of the 1,3,4-oxadiazole ring.[8][9] |

| Infrared (IR) Spectroscopy | To identify key functional groups. | - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).- C-H stretching for aromatic and aliphatic groups.- C=N and C=C stretching in the aromatic and heterocyclic rings.- C-O stretching for the ether and oxadiazole ring. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | - A molecular ion peak [M]+ corresponding to the molecular weight (205.22).- Characteristic fragmentation patterns for the aniline and oxadiazole moieties. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single sharp peak under various mobile phase conditions indicates high purity. |

Core Physicochemical Properties: Experimental Determination

The following sections provide detailed, field-proven protocols for the experimental determination of the most critical physicochemical properties for a drug candidate.

Aqueous Solubility

Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] Poor solubility is a major hurdle in drug development.[11]

Protocol: Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.[12]

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[13]

-

Sample Preparation: Add an excess amount of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline to a known volume of each buffer in separate sealed vials. The presence of undissolved solid should be visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot through a 0.45 µm filter. Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the analytical range.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a standard calibration curve.

-

Calculation: The equilibrium solubility is the concentration determined in the supernatant.

Caption: Workflow for equilibrium solubility determination.

Acid Dissociation Constant (pKa)

Importance: The pKa determines the extent of ionization of a molecule at a given pH.[14] This influences its solubility, absorption, distribution, and target binding. The aniline moiety in the target compound is basic.

Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[15][16]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water. The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Place the sample solution in a thermostated vessel (e.g., at 25 °C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, use specialized software to calculate the pKa from the first or second derivative of the titration curve.

Caption: Workflow for pKa determination via potentiometry.

Lipophilicity (LogP)

Importance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase.[5][17] It is a key predictor of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17]

Protocol: Shake-Flask Method

This is the traditional and most reliable method for LogP determination.[5][18]

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously and allowing them to separate.

-

Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed container.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. jchemrev.com [jchemrev.com]

- 3. jusst.org [jusst.org]

- 4. mdpi.com [mdpi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. mrupp.info [mrupp.info]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Introduction to log P and log D in drug development [pion-inc.com]

- 18. encyclopedia.pub [encyclopedia.pub]

A Guide to the Spectroscopic Characterization of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, a molecule of interest in contemporary drug discovery and development. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] Accurate elucidation of the molecular structure through spectroscopic methods is a cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and stability of the target compound.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The narrative will not only present the expected data but also explain the underlying principles and the rationale behind the interpretation, reflecting an approach rooted in deep experimental and theoretical expertise.

Molecular Structure and Key Features

The structure of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline incorporates several key functional groups that give rise to a unique spectroscopic fingerprint. Understanding these components is crucial for interpreting the spectral data.

Caption: Key functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | m | 2H | Aromatic protons | The protons on the aniline ring will appear in the aromatic region, with their exact shifts and multiplicities depending on the coupling constants. |

| ~ 6.9 - 7.1 | d | 1H | Aromatic proton | |

| ~ 5.0 - 5.5 | br s | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration. |

| ~ 3.9 | s | 3H | -OCH₃ | The methoxy group protons will be a singlet, deshielded by the adjacent oxygen atom. |

| ~ 2.5 | s | 3H | -CH₃ | The methyl group on the oxadiazole ring will appear as a sharp singlet. |

Rationale for Predictions: The predicted chemical shifts are based on the analysis of similar structures reported in the literature. For instance, the aromatic protons of substituted anilines and the methyl protons on 1,3,4-oxadiazole rings show characteristic chemical shifts in these regions.[4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C of Oxadiazole | The carbons of the 1,3,4-oxadiazole ring are typically found in this downfield region.[4] |

| ~ 145 - 155 | C-O (aromatic) | The aromatic carbon attached to the methoxy group will be significantly deshielded.[6][7] |

| ~ 140 - 145 | C-N (aromatic) | The aromatic carbon attached to the amine group.[6][8] |

| ~ 110 - 130 | Aromatic CH | The remaining aromatic carbons will appear in this range.[9] |

| ~ 55 - 60 | -OCH₃ | The carbon of the methoxy group. |

| ~ 10 - 15 | -CH₃ | The carbon of the methyl group on the oxadiazole ring. |

Self-Validating System in NMR: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC and HMBC, would provide a self-validating dataset. For example, an HMBC experiment would show correlations between the methyl protons and the carbons of the oxadiazole ring, unequivocally confirming their connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is expected to show characteristic absorption bands for the amine, methoxy, and oxadiazole moieties.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3300 - 3500 | N-H stretch | Primary aromatic amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[10] |

| 2900 - 3000 | C-H stretch (aromatic and aliphatic) | Characteristic C-H stretching vibrations. |

| ~ 1600 - 1650 | C=N stretch | The carbon-nitrogen double bond within the oxadiazole ring.[11] |

| ~ 1500 - 1600 | C=C stretch (aromatic) | Stretching vibrations of the benzene ring. |

| ~ 1200 - 1300 | C-O stretch (aryl ether) | The stretching vibration of the aryl-O-CH₃ bond.[7] |

| ~ 1000 - 1100 | C-O-C stretch (oxadiazole) | The characteristic ether-like stretch within the oxadiazole ring.[11] |

Causality in IR Interpretation: The presence of sharp, distinct peaks in the N-H stretching region would be a strong indicator of a primary amine. The absence of a broad O-H stretch would confirm that the molecule is not a phenol, a common starting material in related syntheses.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

| Predicted m/z | Ion | Rationale |

| ~ 219 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| - | [M - CH₃]⁺ | Loss of a methyl group. |

| - | [M - OCH₃]⁺ | Loss of a methoxy group. |

| - | Various fragments | Cleavage of the oxadiazole ring is a common fragmentation pathway for this class of compounds, leading to characteristic fragment ions.[12][13] |

Trustworthiness in Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. This is a critical step in the characterization of a novel compound.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

Proposed Synthesis Workflow

A plausible synthetic route to the title compound would involve the cyclization of a suitable acylhydrazide, a common method for the preparation of 1,3,4-oxadiazoles.[1][3][14]

Caption: A potential synthetic pathway.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, as outlined in this guide, provides a robust framework for its unequivocal characterization. The predicted NMR, IR, and MS data, when taken together, would offer a unique and verifiable fingerprint for this molecule. This multi-technique approach ensures the scientific integrity of the data and provides a high degree of confidence in the structure and purity of the synthesized compound, a critical requirement for its potential application in drug development and other scientific endeavors.

References

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. Available at: [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

-

1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]

-

Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available at: [Link]

-

FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available at: [Link]

-

Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society. Available at: [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

p-Anisidine. PubChem. Available at: [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2017_8(4)/[6].pdf]([Link]6].pdf)

-

Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]

-

Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. ResearchGate. Available at: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society. Available at: [Link]

-

MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. journalspub.com [journalspub.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. farmaciajournal.com [farmaciajournal.com]

Biological activity screening of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Authored by a Senior Application Scientist

Foreword: The Scientific Rationale for Investigation

The compound 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline represents a compelling subject for biological activity screening due to its distinct structural motifs. The 1,3,4-oxadiazole ring is a well-established pharmacophore, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to engage in various biological interactions.[1][2][3] Derivatives of this heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5]

The substituents on the oxadiazole core are equally significant. The methoxy-aniline moiety can modulate the molecule's electronic and lipophilic properties, which are critical for cell permeability and target binding. This guide provides a comprehensive, rationale-driven framework for systematically screening this compound to uncover its therapeutic potential. It is designed not as a rigid set of instructions, but as a strategic roadmap for researchers, scientists, and drug development professionals.

Part 1: A Strategic, Tiered Screening Cascade

A hierarchical approach is essential to efficiently and cost-effectively evaluate a novel chemical entity. Our proposed screening cascade begins with broad, high-throughput primary assays to identify potential areas of activity. Positive "hits" from this stage are then subjected to more specific secondary and mechanistic assays to validate the initial findings and elucidate the mode of action.

This tiered strategy ensures that resources are focused on the most promising activities, providing a robust foundation for further preclinical development.

Caption: A strategic workflow for biological activity screening.

Part 2: Primary Screening Protocols & Rationale

The initial screening phase is designed to cast a wide net, identifying any significant biological effects of the compound across the most probable therapeutic areas for oxadiazole derivatives.

Anticancer Activity: Cytotoxicity Profiling

Causality: The 1,3,4-oxadiazole nucleus is present in numerous compounds reported to possess potent anticancer activity, often by inducing apoptosis or inhibiting key enzymes in cancer progression like histone deacetylases (HDACs) or kinases.[2][6][7] Therefore, the primary screen for anticancer potential must be a cytotoxicity assay against a diverse panel of human cancer cell lines.

Recommended Protocol: Sulforhodamine B (SRB) Assay

While the MTT assay is common, the SRB assay is chosen here for its reliability and independence from mitochondrial function, which can be a confounding factor. The SRB assay quantifies cell density based on the measurement of total cellular protein.

Step-by-Step Methodology:

-

Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], U87 [glioblastoma]) in 96-well plates at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of 2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently discard the medium and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Quickly rinse the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality: The oxadiazole scaffold is a known component of various antimicrobial agents, attributed to its ability to interfere with essential microbial enzymes or cell wall synthesis.[1] A primary screen to determine the MIC is the gold standard for quantifying a compound's potential as an antimicrobial agent.[8][9]

Recommended Protocol: Broth Microdilution Method

This method is a highly standardized, quantitative technique that allows for the simultaneous testing of multiple organisms and concentrations.[8][10]

Step-by-Step Methodology:

-

Organism Selection: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

-

Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be assessed visually or by using a redox indicator like resazurin.[8]

Anti-inflammatory Activity: COX Enzyme Inhibition

Causality: Chronic inflammation is a key factor in many diseases. Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[11] Screening for COX-1 and COX-2 inhibition provides a direct measure of anti-inflammatory potential and an early indication of potential gastrointestinal side effects (associated with COX-1 inhibition).

Recommended Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This is a high-throughput method that measures the peroxidase activity of COX enzymes.

Step-by-Step Methodology:

-

Reagent Preparation: Use commercially available kits containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

-

Compound Incubation: In a 96-well plate, incubate the test compound at various concentrations with either the COX-1 or COX-2 enzyme in the provided assay buffer. Include a vehicle control and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Signal Detection: The peroxidase component of the COX enzyme catalyzes the conversion of the probe into a highly fluorescent product. Measure the fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values for both COX-1 and COX-2 inhibition.

Part 3: Mechanistic Elucidation of Anticancer Activity

Should the primary screen reveal significant cytotoxic activity (e.g., IC50 < 10 µM) against one or more cancer cell lines, the next logical step is to investigate the mechanism of cell death. Many oxadiazole derivatives exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation.[6][7][12]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Apoptosis Induction Assay

Causality: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis.[6][13] Determining if the compound triggers apoptosis is a critical step in validating its therapeutic potential.

Recommended Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Treat the cancer cell line of interest with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle Analysis

Causality: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[13]

Recommended Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the compound at IC50 concentration for a relevant time period (e.g., 24 hours).

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cellular DNA with PI.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The amount of PI fluorescence is directly proportional to the amount of DNA. Generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle and compare it to untreated controls.

Part 4: Data Presentation and Interpretation

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Normal (MRC-5) | Selectivity Index (MRC-5/A549) |

| MMO-101 | 8.5 | 4.2 | 12.1 | > 100 | > 23.8 |

| Doxorubicin | 0.5 | 0.8 | 0.6 | 1.2 | 1.5 |

Selectivity Index (SI) is a crucial parameter, calculated by dividing the IC50 in a normal cell line by the IC50 in a cancer cell line. A high SI indicates cancer-specific toxicity.

Table 2: Hypothetical Antimicrobial Data (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans |

| MMO-101 | 16 | > 128 | 32 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

References

-

Asif, M. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Unissa, A., & Hanna, P. (2020). Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Gomha, S. M., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Medicinal Chemistry Research. [Link]

-

Kumar, R., et al. (2019). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Patil, P., et al. (2014). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Saeed, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]

-

Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]

-

Slideshare. (2017). In vitro methods of screening of anticancer agents. [Link]

-

Sharma, R., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]

-

Al-Hussain, S. A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. [Link]

-

Rehman, S. U., et al. (2024). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Parbhane, M., et al. (2021). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts. [Link]

-

Acar, Ç., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Pereira, C., et al. (2022). Research into New Molecules with Anti-Inflammatory Activity. Molecules. [Link]

-

Sharifi-Rad, J., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules. [Link]

-

Wang, T., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Pharmaceutical Biology. [Link]

Sources

- 1. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. ijdcs.com [ijdcs.com]

- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts | MDPI [mdpi.com]

- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Discovery of novel kinase inhibitors with a 1,3,4-oxadiazole scaffold

The 1,3,4-oxadiazole scaffold represents a highly versatile and effective starting point for the discovery of novel kinase inhibitors. [3]Its favorable physicochemical properties and synthetic tractability allow for rapid exploration of chemical space to identify potent and selective modulators of kinase activity. [1][2]The integrated approach detailed in this guide—combining rational synthetic design with a tiered biological evaluation workflow and iterative SAR analysis—provides a robust framework for success. Future efforts will likely focus on creating hybrid molecules that merge the 1,3,4-oxadiazole core with other pharmacophores to target multiple pathways or to develop inhibitors with novel binding modes, continuing the evolution of this remarkable scaffold in the fight against kinase-driven diseases. [10]

References

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Available at: [Link]

-

1,3,4-Oxadiazole derivatives with activity of focal-adhesion kinase inhibitors. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health (NIH). Available at: [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available at: [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications. Available at: [Link]

-

Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed. Available at: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Oxadiazole: A highly versatile scaffold in drug discovery. PubMed. Available at: [Link]

-

1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of 1,3,4-oxadiazole Linked Thiazole-Isoxazole-Pyridines as Anticancer Agents. ResearchGate. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of the 2-Methoxyaniline Scaffold in Modern Drug Discovery: A Structure-Activity Relationship (SAR) Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-methoxyaniline scaffold, a seemingly simple yet remarkably versatile chemical entity, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique electronic and conformational properties, conferred by the ortho-disposed methoxy and amino groups, render it a privileged fragment in the design of targeted therapeutics. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-methoxyaniline derivatives, moving beyond a mere cataloging of compounds to a nuanced analysis of the causality behind experimental design and the logic underpinning optimization strategies. We will dissect the role of this scaffold in key therapeutic areas, with a particular focus on kinase inhibition and antimicrobial development, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel, potent, and selective drug candidates.

The 2-Methoxyaniline Core: A Privileged Scaffold in Medicinal Chemistry

2-Methoxyaniline, also known as o-anisidine, is an aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including dyes, pigments, and pharmaceuticals.[1][2][3] Its utility in drug design stems from the distinct physicochemical properties imparted by its constituent functional groups. The amino group provides a crucial hydrogen bond donor and a nucleophilic handle for synthetic elaboration, while the adjacent methoxy group exerts significant electronic and steric influence.[4] This "ortho effect" can modulate the basicity of the aniline nitrogen and restrict the conformation of the molecule, predisposing it for favorable interactions within protein binding pockets.[4]

The strategic incorporation of the 2-methoxyaniline moiety can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. The methoxy group, for instance, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can also fine-tune lipophilicity, a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

SAR of 2-Methoxyaniline Derivatives as Kinase Inhibitors

The 2-methoxyaniline scaffold is a recurring motif in a multitude of kinase inhibitors, where it often serves as a key "hinge-binding" element, forming critical hydrogen bonds with the backbone of the kinase hinge region.

Case Study: Pyrazine-based CSNK2A Inhibitors

Recent research has identified 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as potent inhibitors of casein kinase 2 (CSNK2A), a serine/threonine kinase implicated in cancer and viral infections.[6] A comparative analysis of aniline analogues revealed the significance of the ortho-methoxy substituent. While a 2-fluoroaniline derivative maintained moderate activity against CSNK2A, the corresponding 2-methoxyaniline analogue exhibited equivalent potency with a marked improvement in selectivity over PIM3 kinase.[6] This suggests that the electronic and/or steric properties of the methoxy group are crucial for achieving selectivity.

General SAR Principles for 2-Anilino-Pyrimidine and Quinazoline Scaffolds

The 2-anilino-pyrimidine and 4-anilino-quinazoline cores are prevalent in a number of approved and investigational kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[7][8] Within this class of compounds, the substitution pattern on the aniline ring is a key determinant of potency and selectivity.

-

Role of the Aniline Core: The aniline moiety is a well-established pharmacophore in kinase inhibitors, often acting as a crucial hydrogen bond donor and acceptor.[5]

-

Impact of Substituents: The introduction of substituents on the aniline ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity. For instance, in a series of diaryl-thiourea-linked quinazoline derivatives, the presence of two electron-withdrawing groups on the terminal benzene ring led to elevated inhibitory activity toward both EGFR and VEGFR2.[7]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of 2-substituted aniline pyrimidine derivatives as kinase inhibitors.

Caption: A generalized workflow for the synthesis and SAR-driven optimization of 2-substituted aniline pyrimidine derivatives as kinase inhibitors.

SAR of 2-Methoxyaniline Derivatives as Antimicrobial Agents

The 2-methoxyaniline scaffold has also been incorporated into molecules with promising antimicrobial properties.

Methoxy Amino Chalcone Derivatives

A series of methoxy-4'-amino chalcone derivatives have been evaluated for their antimicrobial activities.[9] Among these, a compound bearing a 2,3-dimethoxyphenyl moiety exhibited the strongest activity, comparable to the positive controls sulfamerazine and sulfadiazine.[9] This highlights the potential of methoxy-substituted anilines in the development of novel antimicrobial agents. In silico studies suggest that these compounds may act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms.[9]

Substituted -s-Triazine Derivatives

In a study of 2,4,6-substituted-s-triazine derivatives, several analogues demonstrated significant antimicrobial activity. The inclusion of a 2-methoxyethanamine substituent was explored, and while the broader SAR indicated that solubility played a key role in activity, this highlights the exploration of methoxy-containing side chains in the design of novel antimicrobial agents.

Experimental Protocols

General Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

This protocol describes the synthesis of a key 2-methoxyaniline intermediate used in the development of various biologically active compounds.[10]

Step 1: Synthesis of Sodium 4-methoxybenzene-1-sulfinate

-

To a solution of 4-methoxybenzene-1-sulfonyl chloride in a mixture of water and THF, add sodium sulfite and sodium bicarbonate at 0 °C.

-

Stir the reaction mixture overnight at room temperature.

-

Isolate the product by filtration.

Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene

-

Reflux a mixture of sodium 4-methoxybenzene-1-sulfinate and ethyl iodide in methanol for 2 hours.

-

Remove the solvent under reduced pressure and purify the residue.

Step 3: Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene

-

Heat a solution of 1-(ethylsulfonyl)-4-methoxybenzene in concentrated nitric acid at 100 °C for 2 hours.

-

Pour the reaction mixture onto ice and collect the precipitated product.

Step 4: Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

-

Dissolve 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere at 34 °C for 2 days.

-

Filter the reaction mixture through silica gel and evaporate the solvent to obtain the final product.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 2-methoxyaniline derivatives against a target kinase.

-

Reagents and Materials:

-

Kinase enzyme (e.g., EGFR, CSNK2A)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compounds (2-methoxyaniline derivatives) dissolved in DMSO

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase, substrate, and test compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation

The following table summarizes the inhibitory activities of representative 2-methoxyaniline-containing compounds against their respective kinase targets.

| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |

| 1 | 4-((2-methoxyphenyl)amino)pyrazine | CSNK2A | 12 | [6] |

| 2 | 4-anilino-quinazoline | EGFR | 5.9 | [7] |

| 3 | 2-anilino-pyrimidine | Mer | 8.1 | [8] |

Future Perspectives and Conclusion

The 2-methoxyaniline scaffold continues to be a rich source of inspiration for the design of novel therapeutics. The insights gleaned from SAR studies underscore the importance of the subtle interplay between the electronic and steric properties of this privileged fragment and its interactions with biological targets. Future research in this area will likely focus on the development of more sophisticated synthetic methodologies to access a wider diversity of 2-methoxyaniline derivatives. Furthermore, the application of computational modeling and machine learning approaches will undoubtedly accelerate the identification of novel compounds with optimized potency, selectivity, and drug-like properties.

References

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. [Link]

-

2-methoxyaniline. (n.d.). ChemSynthesis. [Link]

-

2-Methoxy-N-methylaniline. (n.d.). PubChem. [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). National Center for Biotechnology Information. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. [Link]

-

o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (n.d.). [Link]

-

2-Methoxyaniline. (n.d.). PubChem. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. [Link]

-

Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2024). Journal of the American Chemical Society. [Link]

-

o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024). [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]

-

Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25. (n.d.). PubMed. [Link]

-

Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI. [Link]

-

Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016). [Link]

-

The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. (n.d.). ChemRxiv. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

-

Synthesis and antimicrobial activity of 2,4,6-substituted -S-triazine derivatives. (n.d.). ResearchGate. [Link]

-

2-Methoxyaniline. (n.d.). National Center for Biotechnology Information. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. [Link]

-

Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-carboxyaniline-substituted maleimides from 2′-nitrochalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of 5-Methyl-1,3,4-Oxadiazole Compounds

Abstract The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry, being recognized as a privileged scaffold in the design of novel therapeutic agents.[1][2][3] Its unique structural and electronic properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its diverse pharmacological profile.[4][5] This guide explores the multifaceted therapeutic potential of 1,3,4-oxadiazole derivatives, with a particular focus on compounds bearing a 5-methyl substituent. We delve into the synthetic methodologies, mechanisms of action, and preclinical evidence supporting their application as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview grounded in authoritative scientific literature, complete with detailed experimental protocols and data summaries to facilitate further investigation in this promising area of drug discovery.

Section 1: The 1,3,4-Oxadiazole Scaffold: A Cornerstone in Medicinal Chemistry

A Privileged Structure in Drug Discovery

Heterocyclic compounds are foundational to the development of new pharmaceuticals, with the 1,3,4-oxadiazole ring being a particularly fruitful scaffold.[2][6] Its presence in established drugs like the antiretroviral raltegravir and the antibacterial furamizole highlights its clinical significance.[1][7] The 1,3,4-oxadiazole ring's utility stems from its favorable physicochemical properties, including metabolic stability and the capacity for its nitrogen atoms to act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[3][4]

The Significance of the 5-Methyl Substitution

While the broader 1,3,4-oxadiazole class is well-studied, the specific introduction of a methyl group at the 5-position can significantly influence the compound's steric and electronic profile. This small alkyl group can modulate lipophilicity, potentially enhancing membrane permeability and oral bioavailability. Furthermore, it can influence the orientation of the molecule within a target's binding pocket, fine-tuning its potency and selectivity. The exploration of 5-methyl substituted derivatives, therefore, represents a rational design strategy to optimize lead compounds.

Section 2: Synthetic Strategies for 5-Methyl-1,3,4-Oxadiazole Derivatives

Overview of Common Synthetic Routes

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature. A predominant method involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones.[8] A common and efficient approach is the dehydrative cyclization of acid hydrazides, often facilitated by reagents like phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or under microwave conditions, which can accelerate the reaction.[1][8][9]

Key Experimental Protocol: Synthesis of a 2-Aryl-5-methyl-1,3,4-oxadiazole

This protocol describes a general, two-step method for synthesizing a target compound, starting from acetic acid. The causality behind this choice is its efficiency and reliance on common laboratory reagents.

Step 1: Synthesis of Acetylhydrazide

-

Rationale: The formation of the acid hydrazide is the critical first step to prepare the precursor for cyclization.

-

Procedure:

-

To a round-bottom flask, add ethyl acetate (1.0 eq) dissolved in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise while stirring in an ice bath to control the exothermic reaction.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid, acetylhydrazide, can be purified by recrystallization from ethanol.

-

Step 2: Cyclization to form 2-Aryl-5-methyl-1,3,4-oxadiazole

-

Rationale: This step involves the condensation of the acetylhydrazide with an aromatic carboxylic acid followed by cyclodehydration to form the stable oxadiazole ring. POCl₃ is chosen as the dehydrating agent for its effectiveness.

-

Procedure:

-

In a round-bottom flask, create a mixture of the desired aromatic carboxylic acid (1.0 eq) and the synthesized acetylhydrazide (1.0 eq).

-

Add phosphorus oxychloride (POCl₃) (3-5 eq) slowly and carefully in a fume hood, as the reaction is exothermic and releases HCl gas.

-

Heat the mixture under reflux for 3-5 hours.

-

After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with constant stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetone) to yield the final 2-aryl-5-methyl-1,3,4-oxadiazole.

-

-

Validation: The structure of the synthesized compound must be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]

Workflow Diagram: General Synthesis Pathway

Caption: Simplified pathway for apoptosis induction by oxadiazole compounds.

Data Summary: Cytotoxicity of Representative 1,3,4-Oxadiazole Compounds

| Compound ID/Series | Cancer Cell Line | IC₅₀ Value (µM) | Reference Drug (IC₅₀, µM) | Source |

| Compound 4h | A549 (Lung) | <0.14 | Cisplatin (4.98) | [11] |

| Compound 4r | MCF-7 (Breast) | 0.5 | - | [12] |

| Compound 7d | MCF-7 (Breast) | 1.07 | - | [13] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | - | [14] |

| Compound 96 | MCF-7 (Breast) | 8.6 | 5-Fluorouracil (28.65 vs HepG2) | [15] |

| Indazolyl-oxadiazole 8 | MCF-7 (Breast) | 1.57 | - | [16] |

Key Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

-